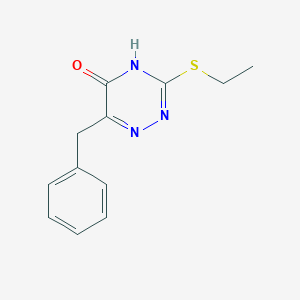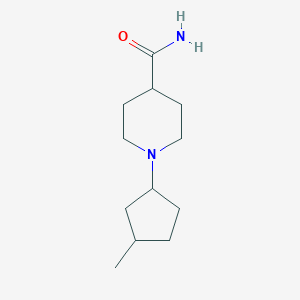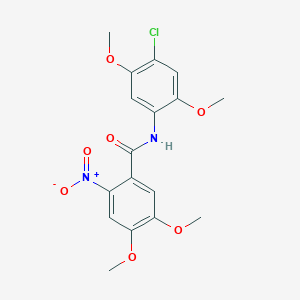![molecular formula C18H22N4O2 B6055696 N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)glycinamide](/img/structure/B6055696.png)
N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)glycinamide, commonly known as BAMG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAMG belongs to the class of acylated pyridine-glycinamides and has been found to exhibit promising results in various preclinical studies.
作用機序
The mechanism of action of BAMG is not fully understood, but it is believed to act through multiple pathways. BAMG has been found to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. It also acts as an antioxidant and reduces oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
BAMG has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of enzymes involved in cancer cell proliferation. BAMG has also been found to reduce oxidative stress and inflammation in the brain, exhibiting neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using BAMG in lab experiments is its ability to inhibit cancer cell proliferation and induce apoptosis. It also exhibits anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases. However, one of the limitations of using BAMG is its limited availability and high cost of synthesis.
将来の方向性
There are several future directions for the study of BAMG. One of the areas of interest is the development of more efficient synthesis methods to increase its availability and reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action of BAMG and its potential therapeutic applications in various diseases. The use of BAMG in combination with other drugs or therapies is also an area of interest for future research. Finally, clinical trials are needed to evaluate the safety and efficacy of BAMG in humans.
Conclusion:
In conclusion, BAMG is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits anti-cancer, anti-inflammatory, and neuroprotective effects, making it a potential therapeutic agent for various diseases. The development of more efficient synthesis methods and further studies are needed to fully understand the mechanism of action and potential therapeutic applications of BAMG.
合成法
BAMG can be synthesized through a multi-step process, involving the reaction of 2-aminomethylpyridine with benzyl chloride followed by N-acetylation and subsequent reaction with glycine. The final product is obtained through purification and recrystallization.
科学的研究の応用
BAMG has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In preclinical studies, BAMG has shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, BAMG has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-acetamido-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14(23)20-12-17(24)21-11-16-9-6-10-19-18(16)22(2)13-15-7-4-3-5-8-15/h3-10H,11-13H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYWOJCGCOFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NCC1=C(N=CC=C1)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-hydroxyphenyl)-2-mercapto-1-(3-methylphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6055616.png)
![N-[3-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide](/img/structure/B6055622.png)
![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6055629.png)
![2-chloro-N-[4-ethyl-5-methyl-3-(1-piperidinylcarbonyl)-2-thienyl]-5-(methylthio)benzamide](/img/structure/B6055634.png)
![6-({2-[2-(2,5-dichlorophenoxy)butanoyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B6055636.png)
![ethyl 4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B6055646.png)
![1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide](/img/structure/B6055649.png)


![5-(3-ethoxy-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055670.png)
![1-cyclopropyl-5-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6055672.png)
![2-{[2-(4-bromo-2-chlorophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6055676.png)

![2-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6055691.png)